3-[(2,2,2-Trifluoroethyl)amino]propanenitrile hydrochloride
Description
Properties
IUPAC Name |
3-(2,2,2-trifluoroethylamino)propanenitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3N2.ClH/c6-5(7,8)4-10-3-1-2-9;/h10H,1,3-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVIDZFYVKRFZSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCC(F)(F)F)C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1303889-66-8 | |
| Record name | 3-[(2,2,2-trifluoroethyl)amino]propanenitrile hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2,2,2-Trifluoroethyl)amino]propanenitrile hydrochloride typically involves the reaction of 3-chloropropanenitrile with 2,2,2-trifluoroethylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions: 3-[(2,2,2-Trifluoroethyl)amino]propanenitrile hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Hydrolysis: The nitrile group can be hydrolyzed to form corresponding amides or carboxylic acids under acidic or basic conditions.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, and other bases.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a suitable catalyst.
Major Products Formed:
Amides and Carboxylic Acids: From hydrolysis reactions.
Primary Amines: From reduction reactions.
Scientific Research Applications
3-[(2,2,2-Trifluoroethyl)amino]propanenitrile hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[(2,2,2-Trifluoroethyl)amino]propanenitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroethyl group enhances the compound’s binding affinity to these targets by increasing its electron-withdrawing capacity, which stabilizes the interaction. This property makes it a valuable tool in the design of enzyme inhibitors and receptor modulators .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Functional Group Analysis
Trifluoroethylamino Group: Present in all compounds, this group enhances metabolic stability and membrane permeability due to fluorine’s electronegativity and low polar surface area .
Nitrile vs. Carboxylic Acid/Ester :
- The nitrile in the target compound offers chemical stability and dipole interactions but lower solubility compared to ionizable carboxylic acids () or hydrolyzable esters ().
- Carboxylic acids (e.g., ) improve aqueous solubility but may reduce blood-brain barrier penetration.
Hydroxyl vs. Nitrile : The hydroxyl group in ’s compound increases hydrophilicity but introduces susceptibility to oxidative metabolism, unlike the inert nitrile.
Steric Effects : Bulky substituents like cyclobutyl () or isopropyl () may hinder target binding but improve selectivity.
Pharmacological Implications
- Target Compound: The trifluoroethylamino-nitrile combination suggests suitability for central nervous system (CNS) targets due to balanced lipophilicity and stability.
- ’s Carboxylic Acid Derivative : Likely optimized for peripheral targets requiring high solubility (e.g., renal or hepatic enzymes).
- ’s Cyclobutyl-Ester Analog: Potential prodrug applications due to ester lability, with controlled release of active metabolites.
Biological Activity
3-[(2,2,2-Trifluoroethyl)amino]propanenitrile hydrochloride is a chemical compound notable for its potential biological activities. It features a trifluoroethyl group, which enhances its pharmacological properties, particularly in medicinal chemistry. This compound has garnered attention for its possible applications in various therapeutic areas, including antimicrobial and anticancer research.
Chemical Structure and Properties
- Molecular Formula : C₅H₇F₃N₂
- Molecular Weight : Approximately 164.12 g/mol
- Chemical Structure : The structure consists of a propanenitrile backbone with an amino group substituted by a trifluoroethyl moiety.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The trifluoroethyl group may enhance binding affinity to specific receptors, influencing cellular signaling pathways.
- Enzyme Inhibition : Similar compounds have shown potential in inhibiting enzymes involved in metabolic processes, leading to altered cellular functions.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for related compounds:
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| 3-[(2,2,2-Trifluoroethyl)amino]propanenitrile | <10 | Escherichia coli |
| Pyrrole Derivatives | 3.125 | Staphylococcus aureus |
These findings suggest that this compound may possess similar antimicrobial efficacy.
Anticancer Properties
Preliminary studies indicate that this compound could have anticancer properties. Research on analogous compounds reveals:
- Induction of Apoptosis : Certain derivatives have been shown to induce programmed cell death in cancer cell lines.
- Cytotoxicity Studies : In vitro evaluations of related compounds demonstrated significant cytotoxic effects against various cancer cell lines with low toxicity towards normal cells.
Case Studies and Research Findings
- Antibacterial Activity : A study demonstrated that compounds similar to 3-[(2,2,2-Trifluoroethyl)amino]propanenitrile inhibited DNA gyrase in E. coli, suggesting a mechanism for their antibacterial action.
- Anticancer Activity : In vitro evaluations showed significant cytotoxic effects against cancer cell lines with IC50 values indicating effective targeting of cancer cells while sparing normal cells.
- Binding Studies : Molecular docking studies suggest that the amino group enhances binding affinity to biological targets, which could explain the observed biological activities.
Q & A
Q. Example Table: DoE Parameters for Synthesis Optimization
| Factor | Range Tested | Optimal Value | Response (Yield %) |
|---|---|---|---|
| Temperature (°C) | 60–120 | 90 | 82% |
| Catalyst Loading (mol%) | 1–5 | 3 | 85% |
| Reaction Time (h) | 6–24 | 12 | 78% |
Basic: What spectroscopic and chromatographic methods are recommended for characterizing purity and structural integrity?
Answer:
- NMR Spectroscopy : Use H and F NMR to confirm the trifluoroethyl group and amine linkage.
- HPLC-MS : Quantify purity and detect trace impurities (e.g., unreacted precursors) with a C18 column and acetonitrile/water mobile phase .
- FT-IR : Validate functional groups (e.g., nitrile stretch at ~2250 cm) .
Advanced: How can computational chemistry predict reaction pathways for novel derivatives of this compound?
Answer:
Density Functional Theory (DFT) simulations can model transition states and intermediates. For instance, Fukui indices identify reactive sites for nucleophilic/electrophilic attacks. Coupling this with machine learning (e.g., Bayesian optimization) accelerates the identification of viable reaction conditions for derivatives .
Advanced: How should researchers address contradictions in reported biological activity across studies?
Answer:
- Cross-validation : Replicate assays under standardized conditions (e.g., pH, cell lines).
- Meta-analysis : Pool data from multiple studies to identify confounding variables (e.g., solvent effects in cell-based assays) .
- Dose-response curves : Clarify discrepancies in EC values by testing a broader concentration range .
Intermediate: What protocols ensure compound stability under varying storage conditions?
Answer:
Q. Example Table: Stability Under Different Conditions
| Condition | Degradation Products | Half-Life (Days) |
|---|---|---|
| 25°C, dry | None detected | >180 |
| 40°C, 75% RH | 3-[(2,2,2-Trifluoroethyl)amino]propanoic acid | 45 |
Advanced: What strategies improve scalability while maintaining yield in synthesis?
Answer:
- Continuous Flow Reactors : Enhance heat/mass transfer for exothermic reactions.
- Membrane Separation : Purify intermediates efficiently to reduce downstream losses .
- Process Control : Implement real-time PAT (Process Analytical Technology) to monitor critical parameters (e.g., pH, temperature) .
Basic: How can reactivity with biomolecules be assessed in vitro?
Answer:
- Kinetic Assays : Measure reaction rates with nucleophiles (e.g., glutathione) at physiological pH.
- Fluorescence Labeling : Track covalent binding to proteins (e.g., BSA) using fluorescence quenching .
Advanced: How to resolve contradictions in degradation pathway studies?
Answer:
- Isotope Labeling : Use C-labeled nitrile groups to trace hydrolysis pathways via LC-MS/MS.
- Computational Degradation Modeling : Combine DFT and molecular dynamics to predict hydrolytic vs. oxidative pathways under varying conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
